molecular formula C8H9ClN2O2 B1396465 Isopropyl 6-chloropyridazine-3-carboxylate CAS No. 321946-09-2

Isopropyl 6-chloropyridazine-3-carboxylate

Cat. No. B1396465
M. Wt: 200.62 g/mol
InChI Key: NRINMSGZBCRNMZ-UHFFFAOYSA-N
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Description

Isopropyl 6-chloropyridazine-3-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is categorized under miscellaneous compounds .

Scientific Research Applications

1. Chemical Synthesis

Isopropyl 6-chloropyridazine-3-carboxylate is involved in various chemical syntheses. For example, it plays a role in the synthesis of 3-chloropyridazine-6-carboxylic acid hydrazide, which is achieved through steps like hydrozinolysis and selective hydrazinolysis of substituted pyridazines (Morishita, Kobayashi, Yamada, & Yajima, 1994).

2. Corrosion Inhibition

Research has demonstrated that derivatives of 6-chloropyridazine, which include compounds like isopropyl 6-chloropyridazine-3-carboxylate, are effective as corrosion inhibitors. These compounds have shown potential in protecting mild steel from corrosion, especially in acidic environments (Mashuga, Olasunkanmi, & Ebenso, 2017).

3. Anticancer Research

In the realm of anticancer research, derivatives of 6-chloropyridazine, like isopropyl 6-chloropyridazine-3-carboxylate, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. This research is critical in the ongoing search for new and effective chemotherapy agents (Won & Park, 2010).

4. Electrochemical Applications

This compound is also relevant in electrochemical studies. For instance, research on the electrochemical treatment of sulfachloropyridazine, a sulfonamide antibiotic, involves the use of derivatives of 6-chloropyridazine for understanding the kinetics, reaction pathways, and toxicity evolution in electro-Fenton processes (Dirany, Sirés, Oturan, Ozcan, & Oturan, 2012).

5. Bioorthogonal Chemistry

In bioorthogonal chemistry, derivatives of 6-chloropyridazine are being studied for their potential in controlled release mechanisms of bioactive agents and reporter probes in vivo. This area of research is significant for drug delivery and therapeutic applications (Tu, Xu, Parvez, Peterson, & Franzini, 2018).

Safety And Hazards

The safety data sheet for a similar compound, 6-Chloropyridazine-3-carboxylic acid, indicates that it is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

propan-2-yl 6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5(2)13-8(12)6-3-4-7(9)11-10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRINMSGZBCRNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718284
Record name Propan-2-yl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 6-chloropyridazine-3-carboxylate

CAS RN

321946-09-2
Record name Propan-2-yl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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